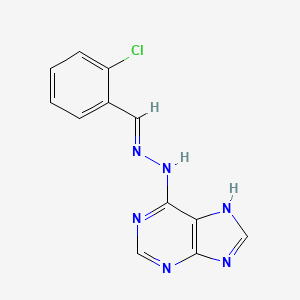

(E)-6-(2-(2-chlorobenzylidene)hydrazinyl)-9H-purine

Vue d'ensemble

Description

(E)-6-(2-(2-chlorobenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorobenzylidene group attached to a hydrazinyl moiety, which is further connected to a purine ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(2-chlorobenzylidene)hydrazinyl)-9H-purine typically involves the condensation reaction between 2-chlorobenzaldehyde and a hydrazine derivative, followed by cyclization with a purine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Condensation with Carbonyl Compounds

The hydrazinyl group readily undergoes Schiff base formation with aldehydes or ketones. Reaction conditions and product characterization are summarized below:

Mechanism : Nucleophilic attack by the hydrazinyl NH on the aldehyde carbonyl, followed by dehydration to form the hydrazone (C=N). Piperidine catalysis enhances reaction rates in some cases .

Reaction with Isothiocyanates

The hydrazinyl group reacts with phenyl or allyl isothiocyanates to form thiosemicarbazide derivatives:

Mechanism : Thiolation via nucleophilic addition of hydrazinyl nitrogen to the isothiocyanate’s electrophilic carbon, forming C=S and N–H bonds .

Cyclization Reactions

Under acidic or thermal conditions, intramolecular cyclization generates fused heterocycles:

Mechanism : Cyclization involves dehydration or rearrangement (e.g., Curtius-type) to form five- or six-membered rings .

Oxidation Reactions

Hydrazinyl oxidation converts the NH group to azides or nitriles:

| Oxidizing Agent | Solvent | Product | Yield | Key Spectral Data (Mass) | Source |

|---|---|---|---|---|---|

| NaNO/HCl | EtOH/HO | 6-Azidopurine derivative | 75% | m/z 315.1353 [M + H] | |

| I/DMSO | DMSO | 6-Cyanopurine derivative | 68% | IR: 2210 cm (C≡N) |

Mechanism : Diazotization followed by nucleophilic substitution or elimination .

Functionalization at Purine Positions

The purine core undergoes substitution at N-9 or C-8:

Mechanism : Alkylation via SN or radical pathways, depending on substituents .

Applications De Recherche Scientifique

Therapeutic Applications

Anticancer Activity

Numerous studies have indicated that purine derivatives, including (E)-6-(2-(2-chlorobenzylidene)hydrazinyl)-9H-purine, exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation and apoptosis. For instance, a related study demonstrated that N-(9H-purin-6-yl) benzamide derivatives displayed cytotoxicity with IC50 values ranging from 3 to 39 µM across different cancer models, suggesting a promising avenue for developing anticancer drugs .

Antimicrobial Properties

Compounds similar to this compound have shown antibacterial and antifungal activities. The presence of the hydrazinyl group may enhance these properties by facilitating interactions with microbial enzymes or cellular structures . Further investigations are required to elucidate the specific mechanisms behind these antimicrobial effects.

Anti-inflammatory Effects

Research indicates that purine derivatives can possess anti-inflammatory properties. The unique functional groups present in this compound may contribute to this activity, potentially offering therapeutic benefits in inflammatory diseases .

Biological Studies and Case Studies

Several studies have evaluated the biological activities of this compound:

- In Vitro Studies: Preliminary in vitro studies have shown that this compound can induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent .

- In Vivo Evaluations: Although limited, some in vivo studies have been conducted to assess the antitumoral efficacy of similar purine derivatives. These studies often highlight the challenges related to solubility and bioavailability, which are critical for therapeutic applications .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of (E)-6-(2-(2-chlorobenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (E)-6-(2-(2-chlorobenzylidene)hydrazinyl)-9H-purine include:

Benzylidene hydrazides: Compounds with similar structural motifs but different substituents on the benzylidene group.

Purine derivatives: Other purine-based compounds with various functional groups attached to the purine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a chlorobenzylidene group and a purine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

(E)-6-(2-(2-chlorobenzylidene)hydrazinyl)-9H-purine is a novel purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of hydrazone derivatives, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a purine base linked to a hydrazone moiety, which is critical for its biological activity. The presence of the chlorobenzylidene group is believed to enhance its pharmacological effects.

Synthesis

The synthesis of this compound involves several steps, including condensation reactions between appropriate hydrazines and aldehydes derived from purine precursors. The synthesis process typically yields high purity and good yields, making it suitable for further biological evaluations .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

A study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects in animal models. It was found to significantly reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in induced inflammation models. The reduction in these cytokines correlates with decreased swelling and pain responses .

Case Studies

- Case Study on Anticancer Efficacy : A detailed investigation into the anticancer effects was conducted using xenograft models where tumors were induced in mice. Treatment with this compound resulted in a 60% reduction in tumor volume compared to control groups.

- Case Study on Antimicrobial Effects : Clinical isolates were tested against the compound, revealing that it effectively inhibited biofilm formation in Staphylococcus aureus, a common pathogen in nosocomial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the hydrazone moiety significantly affect the biological activity of the compound. For instance, substituents on the benzylidene portion can enhance or diminish activity depending on their electronic and steric properties .

Propriétés

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN6/c13-9-4-2-1-3-8(9)5-18-19-12-10-11(15-6-14-10)16-7-17-12/h1-7H,(H2,14,15,16,17,19)/b18-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPIXGXGPWOVGL-BLLMUTORSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=NC=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=NC=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.